3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine” is a pyrazole-based compound . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
This compound has shown potential in the treatment of leishmaniasis and malaria . In a study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated for their antileishmanial and antimalarial activities . The results revealed that these derivatives displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Neuroprotective Agent
Pyrazoline compounds, including this one, have shown potential as neuroprotective agents . A molecular modelling study suggested that these compounds might selectively inhibit cholinesterase, which is linked to neurological disorders like Parkinson’s Disease .
Chelating Agents in Metal Complexes
Polyazoles, including this compound, have been studied as potential chelating agents in metal complexes . They have various potential applications in the field of catalysis, medicine, and biomimetism studies .
Synthesis of New Derivatives
This compound can be used as a base for synthesizing new derivatives . For instance, hydrazine-coupled pyrazole derivatives were synthesized using nucleophilic addition–elimination reaction .
Mécanisme D'action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin
Mode of Action
Compounds with similar structures have been found to be effective cyanoacetylating agents This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function
Biochemical Pathways
Similar compounds have been found to lead to the formation of corresponding cyanoacetamides when reacted with heterocyclic amines This suggests that the compound might affect similar pathways, leading to downstream effects
Pharmacokinetics
A compound with a similar structure was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization This suggests that the compound might have similar ADME properties, impacting its bioavailability
Result of Action
Similar compounds have been found to undergo fast cyclization to give new 4,5-diaminopyrazole derivatives This suggests that the compound might have similar effects
Propriétés
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-14-13-15(2)30(27-14)19-8-7-18(25-26-19)28-9-11-29(12-10-28)20(31)16-5-3-4-6-17(16)21(22,23)24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCOCVHKXJTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.